molecular formula C20H17N5O2 B11002073 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B11002073
M. Wt: 359.4 g/mol
InChI Key: BSWKSDXTZBORFT-UHFFFAOYSA-N
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Description

N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone moiety linked to a pyrazole ring through an ethyl chain, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone intermediate, which is then coupled with a pyrazole derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE: shares structural similarities with other quinazolinone and pyrazole derivatives.

    Quinazolinone Derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.

    Pyrazole Derivatives: Widely studied for their anti-inflammatory, analgesic, and antipyretic effects.

Uniqueness

The unique combination of the quinazolinone and pyrazole moieties in N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17N5O2/c26-19(18-12-17(23-24-18)14-6-2-1-3-7-14)21-10-11-25-13-22-16-9-5-4-8-15(16)20(25)27/h1-9,12-13H,10-11H2,(H,21,26)(H,23,24)

InChI Key

BSWKSDXTZBORFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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